

Dynamic Processes and Bond Shifting in (16)Annulene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (16)Annulene
CAS No.: 3332-38-5
Cat. No.: B15495572

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16)Annulene, a 16- π -electron antiaromatic system, exhibits a fascinating array of dynamic processes, including conformational changes, configurational isomerism, and bond shifting. These phenomena are of significant interest in the study of aromaticity, molecular dynamics, and the design of novel molecular switches. This technical guide provides an in-depth analysis of the dynamic behavior of **(16)annulene**, presenting key experimental and computational data, detailed methodologies for the cited experiments, and visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been central to the development of the theory of aromaticity.^[1] According to Hückel's rule, planar, monocyclic, conjugated systems with $(4n+2)$ π -electrons are aromatic, while those with $4n$ π -electrons are antiaromatic. **(16)Annulene**, with its 16 π -electrons, falls into the latter category

and consequently is not a planar, aromatic molecule like benzene.[2] Instead, it adopts a non-planar conformation to avoid the destabilizing effects of antiaromaticity.[3] This non-planarity gives rise to a complex potential energy surface with multiple minima corresponding to different conformers and isomers, which can interconvert through low-energy pathways. The study of these dynamic processes provides valuable insights into the subtle interplay of steric and electronic effects that govern molecular structure and reactivity.

Isomers and Conformational Dynamics

At low temperatures, **(16)annulene** exists as a mixture of two primary isomers in solution. The major isomer, designated as 1a, possesses S₄ symmetry with a cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of its double bonds. The minor isomer, 2a, has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[4]

The interconversion between these isomers and the conformational automerization of the major isomer are key dynamic processes that can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At temperatures above -50 °C, these processes become rapid on the NMR timescale, leading to a single resonance for all 16 protons in the ¹H NMR spectrum.[5]

Energetics of Dynamic Processes

Experimental and computational studies have provided quantitative data on the energy barriers associated with the dynamic processes in **(16)annulene**. These values are crucial for understanding the kinetics of these transformations.

Process	Method	Activation Energy (Ea) / Relative Energy (kcal/mol)	Reference
Configurational Isomerization (1a \rightleftharpoons 2a)	Experimental (Variable-Temperature NMR)	10.3	[4]
Computational (B3LYP/6-311+G)	6.9	[6]	
Computational (BH&HLYP/6-311+G)	16.7	[6]	
Computational (CCSD(T)/cc-pVDZ)	13.7	[6]	
Conformational Automerization of 1a	Computational (BH&HLYP/6-311+G)	8 - 10	[6]
Computational (B3LYP/6-311+G)	8 - 10	[6]	
Planar Bond Shifting in 1a	Computational (UM06-2X/cc-pVDZ)	~10	[7]
Planar Bond Shifting in 2a	Computational (UM06-2X/cc-pVDZ)	~10	[7]

Bond Shifting Mechanisms

Bond shifting in **(16)annulene** can occur through two distinct mechanisms: planar bond shifting and twist-coupled bond shifting.

Planar Bond Shifting and Heavy-Atom Tunneling

Recent computational studies have highlighted the significance of heavy-atom tunneling in the planar π -bond shifting of both the major and minor isomers of **(16)annulene**.^{[7][8]} Despite a calculated barrier of approximately 10 kcal/mol, the narrowness of the barrier suggests a high probability of tunneling.^[7] This phenomenon, termed "tunneling control," implies that at low

temperatures, bond shifting can occur much faster than competing conformational changes, even if the latter have lower activation barriers.[5]

The calculated rate constants for bond shifting, incorporating small curvature tunneling (SCT) contributions, demonstrate the profound effect of tunneling, especially at cryogenic temperatures.

Isomer	Temperature (K)	Rate Constant (s ⁻¹) (CVT)	Rate Constant (s ⁻¹) (SCT)	Half-life (s) (SCT)	Reference
Major Isomer (1a)	80	8.0 x 10 ⁻¹⁵	0.16	4.3	[7]
Minor Isomer (2a)	10	-	Rapid	-	[7]

Twist-Coupled Bond Shifting via Möbius Aromatic Transition States

The interconversion between the two isomers of **(16)annulene** is proposed to proceed through a twist-coupled bond shifting mechanism involving a Möbius aromatic transition state.[6][9] This pathway contrasts sharply with the high-energy diradical transition states typically involved in cis/trans isomerizations of acyclic polyenes.[6] The Möbius aromaticity of the transition state stabilizes it, thereby lowering the activation barrier for the isomerization. Computational studies have identified transition states with Möbius topology that connect the conformational minima of the isomers.[4][6]

Experimental and Computational Protocols

Synthesis of (16)Annulene

(16)Annulene was first synthesized by Oth and coworkers through the photolysis of the cyclooctatetraene dimer.[4] This method remains a key route to accessing this fascinating molecule.

Variable-Temperature NMR Spectroscopy

Objective: To determine the activation energy for the interconversion of the major and minor isomers of **(16)annulene**.

Methodology:

- Sample Preparation: A solution of **(16)annulene** is prepared in a suitable deuterated solvent (e.g., deuterated tetrahydrofuran, THF-d8) in a high-quality NMR tube.
- Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is used.
- Data Acquisition:
 - A series of ^1H NMR spectra are recorded at different temperatures, starting from a low temperature where the signals for the two isomers are sharp and well-resolved (e.g., $-130\text{ }^\circ\text{C}$) and gradually increasing the temperature until the signals broaden and coalesce into a single peak (e.g., $-30\text{ }^\circ\text{C}$).^[6]
 - At each temperature, the sample is allowed to equilibrate for a sufficient period to ensure thermal homogeneity.
- Data Analysis:
 - The rate constants (k) for the interconversion at different temperatures are determined from the lineshape analysis of the exchanging proton signals using appropriate software.
 - The activation energy (E_a) is then calculated from the Arrhenius or Eyring equation by plotting $\ln(k)$ or $\ln(k/T)$ against $1/T$.

Computational Chemistry Methods

Objective: To investigate the potential energy surface of **(16)annulene**, locate stationary points (minima and transition states), and calculate the activation barriers for the dynamic processes.

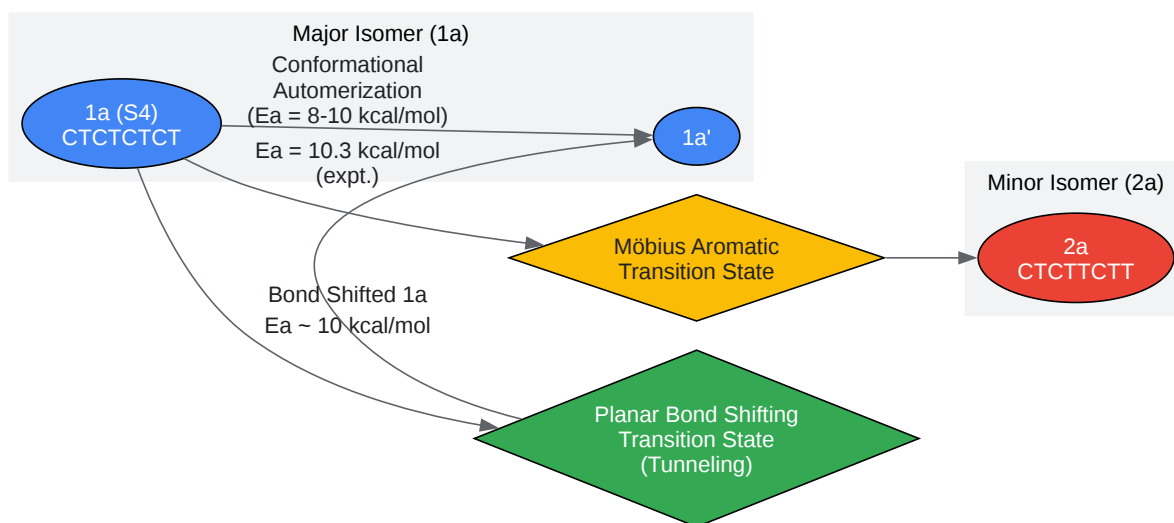
Methodology:

- Quantum Chemical Methods:

- Density Functional Theory (DFT): Functionals such as B3LYP and BH&HLYP are commonly used in conjunction with a suitable basis set (e.g., 6-311+G**) to optimize the geometries of the ground and transition states.[6]
- Ab initio Methods: High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a basis set such as cc-pVDZ are employed to obtain more accurate single-point energies.[6]
- Transition State Searching: Algorithms like the Bery optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.
- Vibrational Frequency Analysis: This is performed to confirm the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
- Tunneling Calculations:
 - Canonical Variational Transition State Theory (CVT): Used to calculate rate constants.
 - Small Curvature Tunneling (SCT): This correction is applied to the CVT rate constants to account for the contribution of quantum mechanical tunneling.[7]

Visualizing Dynamic Processes

The intricate relationships between the different isomers and the pathways for their interconversion can be effectively visualized using diagrams.



[Click to download full resolution via product page](#)

Caption: Dynamic equilibria of **(16)annulene** isomers.

Conclusion

The dynamic processes and bond shifting in **(16)annulene** represent a rich area of study at the intersection of physical organic chemistry, spectroscopy, and computational chemistry. The molecule's ability to undergo low-energy conformational and configurational changes, facilitated by Möbius aromatic transition states and quantum mechanical tunneling, underscores the complexity and subtlety of molecular behavior. A thorough understanding of these dynamic processes, supported by the quantitative data and methodologies presented in this guide, is essential for researchers aiming to harness the unique properties of annulenes and related systems in the development of novel materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Computational Chemistry Highlights: November 2015 [compchemhighlights.org]
- 3. [16]Annulene: the crystal and molecular structure - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. comporgchem.com [comporgchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of annulene-within-an-annulene systems by the altanisation approach. A study of altan-[n]annulenes - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Computational study on the electrocyclic reactions of [16]annulene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Dynamic Processes and Bond Shifting in (16)Annulene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15495572/docs#dynamic-processes-and-bond-shifting-in-16-annulene-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)